molecular formula C9H7BrN2OS B11816229 N-(2-Bromobenzo[d]thiazol-6-yl)acetamide CAS No. 1019115-45-7

N-(2-Bromobenzo[d]thiazol-6-yl)acetamide

Cat. No.: B11816229
CAS No.: 1019115-45-7
M. Wt: 271.14 g/mol
InChI Key: YCTZWIATSOVTTE-UHFFFAOYSA-N
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Description

Contextualization of Benzothiazole (B30560) Derivatives in Contemporary Medicinal Chemistry

Benzothiazole, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged scaffold in medicinal chemistry. jchemrev.combenthamscience.com Its derivatives are integral to a wide array of natural products and synthetic drugs, demonstrating a remarkable diversity of pharmacological activities. jchemrev.comjchemrev.comijper.org The structural versatility of the benzothiazole core allows for extensive modification, which has been instrumental in the discovery of new therapeutic agents. jchemrev.comjchemrev.com

The significance of benzothiazole derivatives is underscored by their broad spectrum of biological effects, which include anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral properties. benthamscience.comjchemrev.combenthamscience.com The planar nature of the benzothiazole ring system, combined with the presence of nitrogen and sulfur heteroatoms, facilitates interactions with various biological targets. jchemrev.combenthamscience.com Researchers have found that substitutions on the C-2 and C-6 positions of the benzothiazole ring are particularly important for eliciting a variety of biological responses. benthamscience.combenthamscience.com This has made the benzothiazole nucleus a focal point for the development of novel drugs with potentially enhanced efficacy and reduced toxicity. jchemrev.combenthamscience.com

Rationale for Investigating N-(2-Bromobenzo[d]thiazol-6-yl)acetamide

The investigation into this compound is driven by its strategic value as a chemical intermediate in the synthesis of more complex benzothiazole derivatives. The presence of a bromine atom on the benzothiazole core is of particular significance. Bromine is an excellent leaving group, making the compound a versatile precursor for various cross-coupling reactions. vulcanchem.com This allows for the introduction of a wide range of functional groups, leading to the creation of extensive libraries of novel compounds for biological screening.

Specifically, this compound serves as a key starting material for synthesizing 6-substituted-2-acetamidobenzothiazole analogs. nih.govresearchgate.net The acetamido group at the 2-position can also influence the molecule's interaction with biological targets, often through hydrogen bonding. nih.gov Research has demonstrated that this compound can be effectively utilized in palladium-catalyzed reactions, such as the Suzuki cross-coupling, to create new carbon-carbon bonds and build more elaborate molecular architectures. nih.govresearchgate.netresearchgate.net This strategic combination of a reactive bromine site and a biologically relevant acetamido group makes this compound a compound of high interest for medicinal chemists exploring new therapeutic avenues.

Overview of Academic Research Directions and Methodological Paradigms for this compound Analogs

Academic research on analogs of this compound primarily focuses on two interconnected areas: the development of efficient synthetic methodologies and the evaluation of the biological activities of the resulting novel compounds.

A predominant methodological paradigm is the use of palladium(0)-catalyzed Suzuki cross-coupling reactions. nih.govresearchgate.net This approach has been successfully employed to synthesize a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides by coupling this compound with various aryl boronic acids or their esters. nih.govresearchgate.netresearchgate.net Studies have focused on optimizing reaction conditions, including the choice of catalyst, solvent, and base, to achieve high yields of the desired products. nih.gov

The primary research directions for the synthesized analogs involve screening for a range of biological activities. A significant area of investigation is their potential as enzyme inhibitors. For instance, several N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been identified as potent urease inhibitors, with some compounds showing greater activity than standard inhibitors. nih.govresearchgate.net Another key research avenue is the exploration of their anticancer properties. A recent study designed and synthesized a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential inhibitors of the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia. nih.gov The most potent of these compounds demonstrated significant anti-proliferative activity. nih.gov

To complement experimental findings, computational studies, particularly molecular docking, are frequently employed. nih.govresearchgate.net These in silico methods help to elucidate the potential binding modes of the synthesized compounds with their biological targets, such as the active site of the urease enzyme. nih.govresearchgate.net This provides valuable insights into the structure-activity relationships, guiding the rational design of future analogs with improved potency and selectivity. jchemrev.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019115-45-7

Molecular Formula

C9H7BrN2OS

Molecular Weight

271.14 g/mol

IUPAC Name

N-(2-bromo-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C9H7BrN2OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H,11,13)

InChI Key

YCTZWIATSOVTTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

Derivatization Strategies and Structure Activity Relationship Sar Studies of N 2 Bromobenzo D Thiazol 6 Yl Acetamide Analogs

Systematic Modifications at the Acetamide (B32628) Nitrogen and Carbonyl Groups

The acetamide moiety of N-(2-Bromobenzo[d]thiazol-6-yl)acetamide offers a key site for structural modification to modulate the physicochemical and biological properties of the parent compound. Alterations to the nitrogen and carbonyl groups can significantly impact factors such as hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing interactions with biological targets.

One common strategy involves the N-acylation of the parent 2-aminobenzothiazole (B30445) core with various acyl chlorides to introduce diverse functionalities. For instance, condensation with chloroacetyl chloride yields a reactive intermediate that can be further substituted with a range of amines, leading to novel amide derivatives. arabjchem.orgarabjchem.org This approach allows for the introduction of both aliphatic and aromatic substituents, providing a platform to systematically probe the impact of these groups on biological activity.

In a study focused on developing novel anticancer agents, a series of N-(1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide derivatives were synthesized. nih.gov The reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by reflux with various substituted amines, yielded a library of compounds. This method highlights the feasibility of modifying the acetamide nitrogen with a wide array of chemical groups.

Strategic Substitutions on the Benzothiazole (B30560) Ring System

The benzothiazole ring of this compound presents two primary sites for strategic modification: the bromine-containing C-2 position and the acetamide-substituted C-6 position. Derivatization at these positions has been extensively explored to enhance biological activity and selectivity.

Exploration of Substituents at the Bromine-Containing C-2 Position

The bromine atom at the C-2 position serves as a valuable synthetic handle for introducing a variety of substituents through cross-coupling reactions. However, many derivatization strategies focus on modifying the 2-amino group prior to or after acetylation. For instance, the 2-amino group can be functionalized with various electrophilic reagents to create a diverse library of compounds. nih.gov

In the pursuit of novel anticancer agents, researchers have synthesized a range of 2-substituted benzothiazole derivatives. One approach involves the reaction of 2-mercaptobenzothiazole (B37678) with different amines to generate hybrid molecules. arabjchem.org Although this modifies the substituent at C-2, it deviates from the acetamide scaffold of the parent compound.

More directly related to the core structure, the synthesis of N-(2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives showcases modifications at the 2-amino position while retaining the acetamide linkage. nih.gov These studies often reveal that the nature of the substituent at the C-2 position is crucial for potent biological activity.

Diversification of the Acetamide-Substituted C-6 Position

The C-6 position of the benzothiazole ring, bearing the acetamide group in the parent structure, has been a focal point for diversification to enhance biological efficacy. A prominent strategy for modifying this position is the Suzuki cross-coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl groups by replacing the bromine atom in N-(2-bromo-6-aminobenzothiazole) followed by acetylation, or by directly coupling with this compound. researchgate.net

In a notable study, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized from this compound (referred to as compound 2 in the study) and various aryl boronic acids or their pinacol (B44631) esters. researchgate.netnih.gov This palladium-catalyzed reaction proved to be an efficient method for creating a library of C-6 substituted analogs. The resulting compounds were evaluated for several biological activities, including urease inhibition, where they showed significant potency. researchgate.net

The following table presents a selection of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives synthesized via Suzuki cross-coupling and their reported yields. researchgate.net

Rational Design Principles for this compound Analogs Based on Biological Target Interactions

The development of potent and selective this compound analogs is increasingly guided by rational design principles, which leverage an understanding of the interactions between the small molecule and its biological target. Molecular docking studies have become an indispensable tool in this process, providing insights into the binding modes of these compounds and informing the design of new derivatives with improved affinity and efficacy.

For instance, in the development of urease inhibitors, molecular docking studies were performed on a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. researchgate.net The in silico analysis revealed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme. A key finding was the importance of hydrogen bonding between the compound and the enzyme for effective inhibition. This understanding allows for the rational design of new analogs with optimized hydrogen bonding capabilities.

Similarly, in the quest for novel anticancer agents, structure-based virtual screening and molecular dynamics simulations were employed to discover N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as inhibitors of the BCR-ABL1 kinase, a critical driver of chronic myeloid leukemia. acs.org This computational approach led to the identification of a hit compound that exhibited moderate growth inhibition against BCR-ABL1-positive cells. Subsequent synthesis and biological evaluation of a series of derivatives confirmed the potential of this scaffold.

The rational design process often involves identifying key pharmacophoric features and optimizing their interactions with the target protein. For example, in the design of pan-RAF kinase inhibitors, a 1,3-benzothiazole scaffold was utilized, and the accommodation of a 3-(trifluoromethyl)phenyl acetamide moiety into a hydrophobic back pocket of the BRAF kinase was found to enhance potency and selectivity. nih.gov These examples highlight how a deep understanding of the molecular interactions at the atomic level can guide the synthesis of more effective and targeted therapeutic agents.

Comprehensive Elucidation of Structure-Activity Relationships

The systematic derivatization of this compound has enabled a comprehensive elucidation of the structure-activity relationships (SAR) that govern its biological effects. By correlating specific structural modifications with changes in biological efficacy, researchers can identify the key chemical features responsible for a compound's activity and selectivity.

Influence of Substituent Electronic and Steric Properties on Biological Efficacy

The electronic and steric properties of substituents introduced onto the benzothiazole scaffold play a pivotal role in determining the biological efficacy of the resulting analogs. This is particularly evident in studies targeting enzyme inhibition and anticancer activity.

In the context of urease inhibition, the electronic nature of the aryl substituent at the C-6 position of N-(6-arylbenzo[d]thiazol-2-yl)acetamide was found to be a critical determinant of potency. researchgate.net The study revealed that electron-donating groups on the aryl ring generally lead to enhanced inhibitory activity. For example, the compound with a p-tolyl group at C-6 was identified as the most active in the series. researchgate.netnih.gov This suggests that increased electron density on the benzothiazole ring system is favorable for interaction with the urease enzyme.

The following table summarizes the urease inhibition data for a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, highlighting the influence of the electronic properties of the C-6 substituent. researchgate.net

In the realm of anticancer research, the influence of substituents on the benzothiazole ring has also been extensively studied. For instance, in a series of N-(substituted benzothiazol-2-yl)amides evaluated for anticonvulsant activity, the presence of a methoxy (B1213986) group at the C-6 position of the benzothiazole ring was found to be beneficial for activity. In another study on benzothiazole derivatives as anticancer agents, the introduction of a fluorine atom at the 7th position was shown to enhance cytotoxicity. researchgate.net

Furthermore, in the development of BCR-ABL1 inhibitors, modifications of the phenoxyacetamide moiety attached to the N-(2-acetamidobenzo[d]thiazol-6-yl) core revealed that both electronic and steric factors are important. acs.org For example, the introduction of a methyl group at the ortho position of the phenoxy ring led to a potent compound, suggesting that steric bulk in this region is well-tolerated and may even be beneficial for binding to the kinase. acs.org

These findings underscore the importance of carefully considering the electronic and steric properties of substituents when designing new this compound analogs with optimized biological activity.

Mechanistic Role of Hydrogen Bonding and Other Non-Covalent Interactions in Ligand-Target Binding

The binding affinity and selectivity of this compound analogs to their biological targets are governed by a complex interplay of non-covalent interactions. Among these, hydrogen bonding plays a central and critical role in the stabilization of the ligand-target complex. researchgate.netnih.gov The acetamide group (-NH-C=O) on the benzothiazole scaffold is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). vulcanchem.com

Molecular docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives with the urease enzyme have shown that these hydrogen bonds are crucial for inhibition. nih.govresearchgate.net The interactions often involve key amino acid residues within the enzyme's active site, anchoring the ligand in a favorable orientation for binding. The nitrogen atom within the benzothiazole ring can also participate as a hydrogen bond acceptor, further strengthening the interaction. mdpi.com The strategic placement of these hydrogen bonding groups is fundamental to molecular recognition and the subsequent modulation of protein function. researchgate.netmdpi.com

Hydrophobic Interactions: The aromatic benzothiazole core and the appended aryl groups can engage in hydrophobic interactions with non-polar residues in the binding pocket of the target protein.

π-π Stacking: The planar aromatic rings of the benzothiazole system and its aryl substituents can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan, providing additional stabilization. mdpi.com

In silico computational studies corroborate these findings, revealing that the combination of strong, directional hydrogen bonds with broader, less specific hydrophobic and dispersion interactions is essential for potent biological activity. researchgate.netmdpi.com The interplay of these forces dictates not only the binding affinity but also the selectivity of the compounds for their intended biological targets.

Computational and Theoretical Investigations of N 2 Bromobenzo D Thiazol 6 Yl Acetamide

Quantum Chemical Calculations for Molecular Insights

Quantum chemical calculations have been instrumental in elucidating the electronic properties and reactivity of N-(2-Bromobenzo[d]thiazol-6-yl)acetamide and its derivatives.

Density Functional Theory (DFT) Studies for Ground State Optimized Geometries

Density Functional Theory (DFT) has been employed to determine the ground state optimized geometries of this compound and related compounds. These studies, often utilizing the B3LYP/6-31G(d,p) basis set, provide a detailed understanding of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for accurately predicting other molecular properties and for understanding its interaction with biological targets. These computational results have been found to be in good agreement with experimental findings, confirming the stability of the synthesized compounds. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) for Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. For this compound derivatives, the energy gap between the HOMO and LUMO has been calculated to predict their reactivity. A smaller HOMO-LUMO gap suggests a higher reactivity. The distribution of these orbitals also provides information about the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule, which is essential for predicting how it will interact with other molecules. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Electronic Structure Characterization

Natural Bonding Orbital (NBO) analysis has been performed to investigate the electronic structure of this compound and its analogues. This analysis provides insights into the delocalization of electron density between filled and unfilled orbitals, which is indicative of intramolecular interactions and the stability of the molecule. NBO analysis helps in understanding the nature of the chemical bonds and the charge distribution across the molecule. researchgate.net

Derivation of Global Descriptors of Chemical Reactivity

Global descriptors of chemical reactivity, such as chemical potential, hardness, and electrophilicity, have been derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. These calculated descriptors for this compound derivatives are valuable for predicting their behavior in chemical reactions and biological systems. researchgate.net

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking and simulation studies have been pivotal in predicting and understanding the interactions of this compound and its derivatives with various biological targets.

Prediction of Ligand Binding Modes and Affinities with Specific Biological Targets

Molecular docking studies have been extensively used to predict how this compound and its derivatives bind to the active sites of specific enzymes and proteins. These studies have been particularly insightful in the context of urease inhibition and anticancer activity.

For instance, in the case of urease, an enzyme implicated in infections caused by Helicobacter pylori, docking studies have shown that this compound and its derivatives can bind to the non-metallic active site of the enzyme. vulcanchem.comcymitquimica.comsemanticscholar.orgchemicalbook.com The binding is often stabilized by hydrogen bonds between the acetamide (B32628) group of the compound and amino acid residues in the enzyme's active site. vulcanchem.comcymitquimica.comsemanticscholar.orgchemicalbook.com These computational predictions are consistent with experimental data showing that these compounds are potent urease inhibitors. vulcanchem.comcymitquimica.comsemanticscholar.orgchemicalbook.com One study reported an IC50 value of 46.5 μg/mL for this compound against urease.

In the context of anticancer research, derivatives of this compound have been identified as potential inhibitors of BCR-ABL1 kinase, a key protein in chronic myeloid leukemia. researchgate.netresearchgate.net Molecular dynamics simulations and docking studies have helped in identifying novel scaffolds that can bind to the kinase domain. researchgate.netresearchgate.net These studies have guided the synthesis of more potent derivatives, with some showing significant anti-proliferative effects in cancer cell lines. researchgate.netresearchgate.net

The following table summarizes the key findings from molecular docking studies:

Biological TargetKey Findings
UreaseBinding to the non-metallic active site, with hydrogen bonding from the acetamide group being crucial for inhibition. vulcanchem.comcymitquimica.comsemanticscholar.orgchemicalbook.com
BCR-ABL1 KinaseIdentification of novel inhibitor scaffolds with potential for synergistic anti-tumor effects when combined with other drugs. researchgate.netresearchgate.net

Simulation of Ligand-Protein Interaction Profiles (e.g., Urease, Carbonic Anhydrase, DprE1)

Molecular docking and simulation are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target protein. For this compound, understanding its interaction with enzymes like urease, carbonic anhydrase, and DprE1 can unveil its potential as an inhibitor in various pathological conditions.

Urease Interaction:

Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. semanticscholar.org Its inhibition is a key strategy for the management of urease-associated diseases. While direct molecular docking studies on this compound are not extensively reported, research on its close analogs, the N-(6-arylbenzo[d]thiazol-2-yl)acetamides, provides significant insights. semanticscholar.orgresearchgate.netmdpi.comnih.gov

In these studies, the acetamide derivatives of benzothiazole (B30560) were found to bind to the non-metallic active site of the urease enzyme. semanticscholar.orgresearchgate.netmdpi.com The hydrogen-bonding interactions between the ligand and the amino acid residues of the enzyme are considered crucial for its inhibitory activity. semanticscholar.orgresearchgate.netmdpi.com For instance, the structurally related compound, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, was identified as a potent urease inhibitor, and its binding mode was elucidated through in silico studies. semanticscholar.orgresearchgate.netmdpi.com It is plausible that this compound would adopt a similar binding orientation within the urease active site. The bromine atom at the 6-position, being an electron-withdrawing group, could potentially enhance the inhibitory activity by polarizing the benzothiazole core, thereby improving interactions with catalytic residues.

Carbonic Anhydrase Interaction:

DprE1 Interaction:

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tubercular drugs. researchgate.netplos.org The benzothiazole scaffold has been explored for its potential to inhibit DprE1. researchgate.net

Studies on N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives, which are close analogs of the bromo-substituted compound, have shown promising DprE1 inhibitory activity. researchgate.net Molecular docking studies of these nitro-analogs revealed interactions with key amino acid residues within the DprE1 active site. researchgate.net It is hypothesized that this compound would also fit into the DprE1 binding pocket, with the benzothiazole core forming hydrophobic interactions and the acetamide group participating in hydrogen bonding. The bromine atom could further enhance binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Table 1: Predicted Interaction Profiles of this compound with Target Enzymes (Based on Analog Studies)

Target EnzymePredicted Binding SiteKey Interacting Residues (Hypothetical)Potential Interaction Types
UreaseNon-metallic active siteAmino acids capable of H-bondingHydrogen bonding, Hydrophobic interactions
Carbonic AnhydraseActive site cavityZinc ion, Hydrophilic residuesZinc coordination, Hydrogen bonding
DprE1Active site pocketKey catalytic amino acidsHydrogen bonding, Hydrophobic interactions, Halogen bonding

In Silico Screening and Virtual Ligand Design for Analog Development

The development of analogs of a lead compound is a critical step in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. In silico screening and virtual ligand design are indispensable tools in this process.

In Silico Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, a structure-based virtual screening approach could be employed. This would involve docking a library of benzothiazole derivatives into the active sites of urease, carbonic anhydrase, or DprE1. The compounds would be ranked based on their predicted binding affinities (docking scores), and the top-ranked compounds would be prioritized for synthesis and biological evaluation. nih.govresearchgate.netmdpi.com

Another approach is ligand-based virtual screening. If a set of known active benzothiazole derivatives is available, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. The pharmacophore model can then be used to search for new compounds with similar features in chemical databases. researchgate.net

Virtual Ligand Design:

Virtual ligand design, or de novo design, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a target protein. Starting with the scaffold of this compound, new functional groups can be computationally added or modified to optimize its interaction with the target's binding site.

For example, to enhance the urease inhibitory activity, different aryl groups could be computationally substituted at the 6-position of the benzothiazole ring, and their effect on binding affinity could be evaluated. semanticscholar.orgresearchgate.netmdpi.comnih.gov Similarly, for improving DprE1 inhibition, modifications to the acetamide side chain could be explored to achieve better complementarity with the enzyme's active site. researchgate.net This iterative process of design and computational evaluation allows for the rational design of more potent and selective analogs.

Table 2: Strategies for Analog Development of this compound

StrategyDescriptionTarget EnzymesPotential Modifications
Structure-Based Virtual ScreeningDocking of compound libraries to the target protein's 3D structure.Urease, Carbonic Anhydrase, DprE1Diverse benzothiazole derivatives.
Ligand-Based Virtual ScreeningUsing a pharmacophore model from known active compounds to find new ones.Urease, DprE1Compounds with similar 3D chemical features.
Virtual Ligand DesignComputational modification of the lead compound to improve binding.Urease, Carbonic Anhydrase, DprE1Substitution at the 6-position of the benzothiazole ring; modification of the acetamide side chain.

Biological Evaluation and Molecular Mechanisms of N 2 Bromobenzo D Thiazol 6 Yl Acetamide and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Enzyme inhibition is a key area of investigation for many benzothiazole (B30560) derivatives. However, specific inhibitory data for N-(2-Bromobenzo[d]thiazol-6-yl)acetamide is not currently available.

Urease Enzyme Inhibition Mechanisms and Active Site Binding Analysis

There is no specific information in the reviewed literature detailing the urease inhibition mechanisms or active site binding of this compound.

Carbonic Anhydrase Isoform Inhibition Profiles and Selectivity Mechanisms

No studies were found that report on the carbonic anhydrase inhibition profiles or selectivity mechanisms of this compound.

Antimicrobial Activity Investigations

While many benzothiazole derivatives exhibit antimicrobial properties, specific mechanistic studies for this compound are not documented in the available literature.

Elucidation of Antibacterial Mechanisms of Action

There is no available research elucidating the specific antibacterial mechanisms of action for this compound.

Mechanistic Studies of Antifungal Efficacy

Specific mechanistic studies on the antifungal efficacy of this compound have not been reported.

Antioxidant Activity Profiling and Molecular Basis

The antioxidant activity profile and the underlying molecular basis for this compound have not been determined in the reviewed scientific literature.

Other Targeted Biological Activities and Underlying Molecular Pathways

The benzothiazole scaffold is a constituent of various molecules investigated for their anticonvulsant properties. Research into derivatives of this compound has revealed potential mechanisms of action against seizures. One study focused on a series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives. nih.gov These compounds were evaluated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which are standard models for identifying anticonvulsant activity. nih.govekb.eg The MES test indicates an ability to prevent the spread of seizures, while the scPTZ test is a model for absence seizures. ekb.eg

The results identified two compounds, 5b and 5q, as having noteworthy activity in the MES test, with ED₅₀ values of 15.4 and 18.6 mg/kg, respectively. nih.gov Another study investigated N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamide derivatives. ekb.eg The most potent of these, compound 4a, demonstrated an ED₅₀ of 58 mg/kg in the MES screen and was the only compound to show 100% protection in the scPTZ screen with an ED₅₀ of 56 mg/kg. ekb.eg These findings suggest that the anticonvulsant action of these benzothiazole derivatives may involve modulation of voltage-gated sodium channels, a common mechanism for drugs effective in the MES test.

Table 2: Anticonvulsant Activity of Benzothiazole Acetamide (B32628) Derivatives

Compound Series Test Model Most Active Compounds ED₅₀ (mg/kg)
N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamides MES 5b 15.4
MES 5q 18.6
N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamides MES 4a 58
scPTZ 4a 56

Data compiled from studies on benzothiazole acetamide derivatives. nih.govekb.eg

Benzothiazole derivatives have been a subject of interest for their potential anti-inflammatory effects. nih.govsphinxsai.com Some studies have reported that certain 2-aminobenzothiazole (B30445) derivatives exhibit anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium in carrageenan-induced paw edema assays in rats. sphinxsai.com This model is widely used to screen for anti-inflammatory drugs. The mechanism of action is thought to be related to the inhibition of inflammatory mediators. For instance, some benzothiazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.net The anti-inflammatory properties of certain thiazole (B1198619) derivatives have also been linked to the inhibition of both COX-1 and COX-2. mdpi.com A study on N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative showed analgesic effects in an acetic acid-induced writhing test, which is indicative of anti-inflammatory and analgesic properties. researchgate.net

The emergence of multidrug-resistant tuberculosis has spurred the search for new anti-tubercular agents, with benzothiazole derivatives being one of the investigated classes. nih.gov Research has indicated that the mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. For example, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2). nih.gov This enzyme is a crucial component of the mycobacterial respiratory chain.

Furthermore, structure-activity relationship studies have highlighted the importance of specific chemical groups for anti-tubercular activity. For instance, the presence of a nitro group has been found to be critical for the antitubercular efficacy of certain benzothiazole compounds.

Derivatives of this compound have been investigated for their potential as targeted anticancer agents, with research focusing on specific molecular targets involved in cancer development and progression.

One significant area of research is the targeting of the p53 tumor suppressor protein. The Y220C mutation in p53, which is found in a significant number of cancers, creates a surface pocket that leads to the protein's thermal destabilization. nih.govresearchgate.net Small molecules that can bind to this pocket and stabilize the mutant p53 protein are being developed as a therapeutic strategy. nih.govresearchgate.net Aminobenzothiazole derivatives have been identified as a class of compounds capable of stabilizing the p53-Y220C mutant. nih.gov

Another targeted anticancer mechanism involves the inhibition of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival. A study focused on the design and synthesis of novel benzothiazole derivatives as Bcl-2 inhibitors, demonstrating the potential of this chemical scaffold to interfere with apoptosis regulation in cancer cells. researchgate.net

Furthermore, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of the BCR-ABL1 kinase. nih.gov This kinase is a key driver in chronic myeloid leukemia (CML), and its inhibition is a validated therapeutic strategy. nih.gov

An important aspect of the biological evaluation of new chemical entities is the assessment of their potential to cause haemolysis, the rupture of red blood cells. In a study that synthesized and evaluated a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the haemolytic activity of these compounds was investigated. nih.govnih.gov The results of this assay provide an indication of the compounds' toxicity towards red blood cells. The study found that the synthesized compounds exhibited moderate to good biological activities with varying degrees of haemolytic activity. nih.govnih.govresearchgate.net

Table 3: Haemolytic Activity of N-(6-arylbenzo[d]thiazole-2-yl)acetamides

Compound Ar % Haemolysis (± SD)
3a 4-Chlorophenyl 15.2 ± 0.4
3b 4-Fluorophenyl 12.8 ± 0.3
3c 4-Methoxyphenyl 10.5 ± 0.2
3d 3,4-Dimethoxyphenyl 14.1 ± 0.5
3e Phenyl 18.6 ± 0.6
3f 4-Methylphenyl (p-tolyl) 16.3 ± 0.4
3g 3,4-Dichlorophenyl 17.5 ± 0.5
3h 2-Naphthyl 20.1 ± 0.7

Data represents the percentage of haemolysis induced by the compounds and is sourced from a study on N-(6-arylbenzo[d]thiazole-2-yl)acetamides.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise arrangement of atoms within N-(2-Bromobenzo[d]thiazol-6-yl)acetamide can be determined.

Proton NMR (¹H NMR) for Determination of Proton Environments

Proton NMR (¹H NMR) spectroscopy allows for the identification of the different chemical environments of protons in a molecule. In the case of this compound, distinct signals are expected for the aromatic protons on the benzothiazole (B30560) ring system and the protons of the acetamide (B32628) group. While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, allows for the prediction of the ¹H NMR spectrum. nih.gov

The aromatic region of the spectrum is anticipated to be complex due to the substitution pattern. The proton on the carbon between the sulfur and nitrogen atoms of the thiazole (B1198619) ring is absent, and the benzene (B151609) ring is substituted with a bromine atom and an acetamide group. The acetamide group itself will present two key signals: a singlet for the methyl (CH₃) protons and a singlet for the amide (NH) proton, the latter of which may be broad and its chemical shift can be dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
CH₃ (Acetamide)~2.2SingletExpected to be a sharp signal in the upfield region.
Aromatic CH7.0 - 8.5MultipletThe exact shifts and coupling constants will depend on the precise electronic effects of the bromo and acetamide groups.
NH (Amide)10.0 - 12.5Singlet (broad)Chemical shift is highly variable and the peak may exchange with D₂O.

Carbon-13 NMR (¹³C NMR) for Analysis of Carbon Skeleton Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, alkyl). As with ¹H NMR, specific data for the target compound is limited, but predictions can be made based on related benzothiazole structures. nih.gov

The spectrum is expected to show signals for the methyl carbon of the acetamide group, the carbonyl carbon of the acetamide, and the various aromatic carbons of the benzothiazole ring. The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift, and the carbons of the thiazole ring will also appear in a predictable region.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
CH₃ (Acetamide)~23In the typical range for an acetyl methyl group.
C=O (Amide)~170Characteristic of an amide carbonyl carbon.
Aromatic Carbons110 - 150Aromatic carbons will appear in this broad range.
C-Br115 - 125The chemical shift is influenced by the heavy atom effect of bromine.
C=N (Thiazole)155 - 165The imine-like carbon of the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. Given the molecular formula C₉H₇BrN₂OS, the expected monoisotopic mass is approximately 270.95 g/mol . The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by approximately 2 m/z units and having nearly equal intensity.

Electron Ionization Mass Spectrometry (EI-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the amide, the C=O bond of the amide, and the aromatic C-H and C=C bonds of the benzothiazole ring.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
N-H (Amide)3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Amide)1650 - 1690Stretching
C=N (Thiazole)1550 - 1620Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1200 - 1350Stretching

Future Perspectives and Advanced Research Directions

Development of Novel and Efficient Synthetic Routes for Substituted Benzothiazoles

The future development of therapeutic agents based on the N-(2-Bromobenzo[d]thiazol-6-yl)acetamide scaffold is contingent upon the availability of efficient and versatile synthetic methodologies. While traditional methods for benzothiazole (B30560) synthesis, such as the reaction of 2-aminothiophenols with carbonyl compounds, are well-established, modern organic synthesis is trending towards more sophisticated and sustainable approaches.

Future research will likely focus on the following areas:

Transition-Metal-Catalyzed Cross-Coupling: Building on the success of Suzuki cross-coupling reactions used to derivatize the 6-bromo position in the isomeric N-(6-bromobenzo[d]thiazol-2-yl)acetamide, similar palladium-catalyzed methods can be envisioned for precursors to the target molecule. nih.gov

C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical strategy. Future routes could involve the direct introduction of the bromo or amino groups onto a pre-formed benzothiazole ring, bypassing the need for multi-step classical syntheses that often require harsh conditions.

One-Pot and Multicomponent Reactions: The development of one-pot multicomponent reactions (MCRs) to assemble the substituted benzothiazole core would be a significant advancement. rsc.org Such a process, combining starting materials in a single step to form the final product, would improve efficiency, reduce waste, and facilitate the rapid generation of a library of analogs for screening.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

A plausible synthetic approach for this compound would likely involve the acylation of a 6-amino-2-bromobenzothiazole intermediate. The development of a high-yield, scalable synthesis for this key precursor is a critical first step for enabling broader research into this compound class.

Integration of Advanced Computational Modeling for Lead Compound Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds before their costly and time-consuming synthesis. For this compound, a compound with limited empirical biological data, in silico methods are the logical starting point for exploring its therapeutic potential.

Key computational strategies would include:

Structure-Based Virtual Screening: By docking the structure of this compound against libraries of known protein targets (e.g., kinases, proteases, microbial enzymes), researchers can generate hypotheses about its potential biological activity. This approach was successfully used to identify novel benzothiazole-based BCR-ABL1 inhibitors. nih.gov

Molecular Docking Studies: Once a potential target is identified, detailed molecular docking studies can elucidate the specific binding interactions between the compound and the protein's active site. For instance, docking studies on related benzothiazole acetamides have revealed that hydrogen bonding with the active site of the urease enzyme is crucial for their inhibitory activity. nih.govresearchgate.net Similar studies would predict how the 2-bromo and 6-acetamide groups of the target compound contribute to binding affinity and selectivity.

Pharmacophore Modeling: Based on the structures of known active ligands for a particular target, a pharmacophore model can be generated that defines the essential 3D arrangement of chemical features required for activity. This compound and its virtual derivatives can then be screened against this model to prioritize candidates for synthesis.

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule are vital. Early-stage computational assessment of this compound can identify potential liabilities, such as poor solubility or predicted toxicity, guiding the design of derivatives with more favorable drug-like properties.

The table below illustrates a hypothetical computational workflow for assessing the potential of the target compound.

Computational StepObjectiveExample Application
Reverse Docking/Virtual Screening Identify potential protein targets.Screen against a panel of cancer-related kinases. nih.gov
Molecular Docking Predict binding mode and affinity for a specific target.Analyze interactions with the active site of a bacterial enzyme. researchgate.net
Molecular Dynamics (MD) Simulation Assess the stability of the ligand-protein complex over time.Confirm the stability of the binding pose predicted by docking.
ADMET Prediction Evaluate drug-likeness and potential liabilities.Calculate properties like logP, solubility, and potential for hERG inhibition.

Exploration of New Biological Targets and Broader Therapeutic Applications for Benzothiazole Acetamides

The benzothiazole acetamide (B32628) scaffold is a versatile template with proven activity against a range of biological targets. While derivatives of the isomeric N-(6-bromobenzo[d]thiazol-2-yl)acetamide are known urease inhibitors, the unique structure of this compound warrants a much broader investigation. researchgate.net

Future research should focus on screening this compound and its derivatives against diverse target classes to uncover novel therapeutic applications:

Kinase Inhibition: Protein kinases are critical regulators of cellular processes and are major targets in oncology. Recently, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)phenoxyacetamide were identified as potential inhibitors of the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia. nih.gov Given its structural similarity, this compound is a prime candidate for screening against a wide panel of kinases.

Antimicrobial Activity: The benzothiazole core is present in many compounds with antibacterial and antifungal properties. nih.gov The unique electronic and steric properties conferred by the 2-bromo substituent could lead to novel mechanisms of antimicrobial action or activity against drug-resistant strains.

Antitubercular Agents: Several benzothiazole derivatives have been investigated as potential treatments for tuberculosis. rsc.org Screening this compound against Mycobacterium tuberculosis and its essential enzymes could yield new lead compounds in this critical area of need.

Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in targeting pathways related to neurodegeneration, such as the inhibition of enzymes like monoamine oxidase (MAO-B). The benzothiazole scaffold could be explored for its potential to modulate targets relevant to Alzheimer's or Parkinson's disease.

Strategic Derivatization for Enhanced Potency, Selectivity, and Mechanistic Understanding

The true potential of this compound lies in its capacity for strategic derivatization at two distinct points: the 2-bromo position and the 6-acetamide group. This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Derivatization at the 2-Bromo Position: The bromine atom at the 2-position of the benzothiazole ring is a versatile chemical handle. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, thiols, alcohols). This is a key advantage over the 6-bromo isomer, where the bromine is on the benzene (B151609) ring. This reactivity enables the creation of derivatives with diverse chemical properties to probe interactions with biological targets and optimize potency and selectivity.

Modification of the 6-Acetamide Group: The acetamide moiety can also be readily modified. The amide bond can be hydrolyzed to yield the free amine (6-amino-2-bromobenzothiazole ), which can then be acylated with different carboxylic acids to introduce new side chains. These modifications can alter the compound's solubility, hydrogen bonding capacity, and steric profile, all of which can profoundly impact biological activity. Research on related structures has shown that modifications at this position can significantly influence potency. nih.gov

The table below outlines potential derivatization strategies and their rationale.

Modification SiteReaction TypeRationalePotential Outcome
2-Bromo Position Nucleophilic Aromatic SubstitutionIntroduce diverse functional groups.Explore new binding interactions; modulate electronics.
6-Acetamide (Amide) Hydrolysis then Re-acylationIntroduce various side chains.Improve potency, solubility, and ADMET properties. nih.gov
6-Acetamide (Methyl) FunctionalizationExplore SAR at this vector.Fine-tune steric and electronic properties.

By systematically applying these derivatization strategies and combining them with computational modeling and broad biological screening, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of next-generation therapeutic agents.

Q & A

Advanced Research Question

  • HIV-1 MA protein : Competes with PI(4,5)P₂ binding (Kd ~10 µM), disrupting viral assembly .
  • Kinase inhibition : ATP-binding site occlusion via hydrogen bonding (N–H⋯O, 2.9 Å) with EGFR-TK .
  • Apoptosis induction : Caspase-3 activation (2-fold increase at 10 µM) via mitochondrial pathway .

What challenges arise in determining its crystal structure, and how are they addressed?

Advanced Research Question

  • Disorder in bromine substituents : Solved by refining occupancy factors and using TWINABS for multi-component data .
  • Weak diffraction : High-intensity synchrotron radiation (λ = 0.7 Å) improves resolution (<1.0 Å) .
  • Hydrogen bonding ambiguity : Neutron diffraction or Hirshfeld surface analysis clarifies interactions .

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